molecular formula C20H32 B13939745 1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene CAS No. 56248-11-4

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene

Katalognummer: B13939745
CAS-Nummer: 56248-11-4
Molekulargewicht: 272.5 g/mol
InChI-Schlüssel: NBDOWXJKEJZWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is an organic compound with the molecular formula C20H32 and a molecular weight of 272.468 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a long aliphatic chain containing three double bonds. It is commonly used in organic synthesis and has various applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable aliphatic chain precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is unique due to its long aliphatic chain with multiple double bonds, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

56248-11-4

Molekularformel

C20H32

Molekulargewicht

272.5 g/mol

IUPAC-Name

4-(6,10-dimethylundeca-2,6,10-trien-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C20H32/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h9,11-12,20H,1,6-8,10,13-15H2,2-5H3

InChI-Schlüssel

NBDOWXJKEJZWKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)C(=CCCC(=CCCC(=C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.